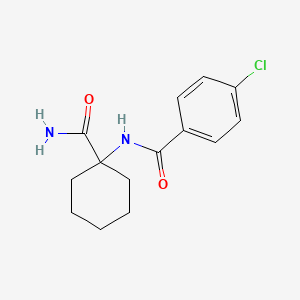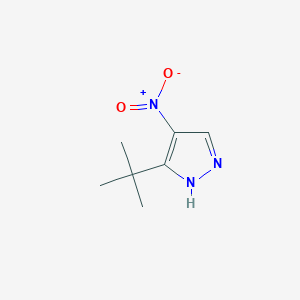
3-(tert-butyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(tert-butyl)-4-nitro-1H-pyrazole” likely belongs to the class of organic compounds known as pyrazoles, which are characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . The “tert-butyl” and “nitro” groups attached to the pyrazole ring suggest that this compound may have unique properties compared to other pyrazoles .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, tert-butyl groups are often introduced into organic molecules through reactions with tert-butyl chloride . Nitro groups can be introduced through nitration reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the arrangement of atoms in a molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the reactivity of the tert-butyl and nitro groups. For example, tert-butyl groups are known to undergo reactions such as free radical halogenation . Nitro groups can participate in reduction reactions to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by the presence of the tert-butyl and nitro groups. For example, tert-butyl groups are known to increase the hydrophobicity of a molecule , while nitro groups are electron-withdrawing and can influence the acidity of nearby protons .Scientific Research Applications
Synthesis of Pyrazole Heterocycles
Pyrazoles, including structures like 3-(tert-butyl)-4-nitro-1H-pyrazole, are extensively utilized in organic synthesis and medicinal chemistry due to their significant biological activities. These activities span across anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties, among others. The synthesis often involves condensation followed by cyclization, employing various reagents to obtain pyrazole derivatives with high yields under diverse conditions. This versatility underscores the importance of pyrazoles in designing bioactive molecules for therapeutic purposes (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, closely related to pyrazole compounds, display a wide range of pharmacological effects. Their applications include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazolines act on various biological targets, such as cannabinoid CB1 receptors, MAO inhibitors, and antioxidant, hypotensive, and antidiabetic effects. The comprehensive medicinal potential of these compounds has led to the synthesis and patenting of new pyrazoline derivatives, highlighting the ongoing research and development efforts in this area (Shaaban, Mayhoub, & Farag, 2012).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
Recent advancements in the synthesis of pyrazole derivatives emphasize the efficiency of multicomponent reactions (MCRs) for developing biologically active molecules. These derivatives have demonstrated antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. The synthesis strategies focus on pot, atom, and step economy, providing a green chemistry approach to the creation of new therapeutic agents. This development aligns with the need for sustainable and efficient synthetic methods in pharmaceutical research (Becerra, Abonía, & Castillo, 2022).
Analytical Methods for Antioxidant Activity
While not directly related to this compound, the study of antioxidant activities involves evaluating the efficacy of various compounds, including pyrazole derivatives. Techniques such as ORAC, HORAC, TRAP, and TOSC tests are critical for assessing the antioxidant capacity. These methods offer insights into the potential therapeutic effects of pyrazole-based compounds as antioxidants, contributing to their applications in medicine and pharmacy (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-tert-butyl-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)6-5(10(11)12)4-8-9-6/h4H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZXLSKQZBZQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
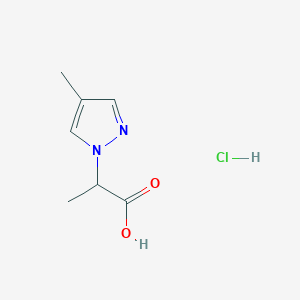
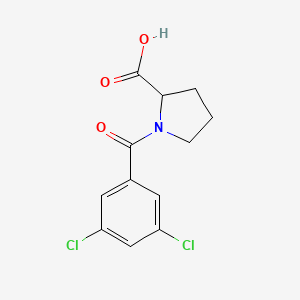
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
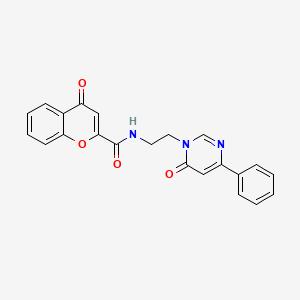
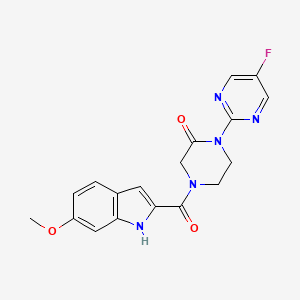
![Ethyl 2-[2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2609962.png)
![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)

